An In-depth Technical Guide to the Synthesis and Characterization of Tris(dimethylamino)borane
An In-depth Technical Guide to the Synthesis and Characterization of Tris(dimethylamino)borane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tris(dimethylamino)borane, a versatile reagent in organic and materials chemistry. The document details a standard synthetic pathway, provides a specific experimental protocol, and outlines the key analytical techniques for structural elucidation and purity assessment.
Synthesis of Tris(dimethylamino)borane
The most prevalent and reliable method for synthesizing tris(dimethylamino)borane involves the reaction of a boron trihalide with an excess of dimethylamine (B145610).[1][2] Boron trichloride (B1173362) is a commonly used starting material for this nucleophilic substitution reaction. The excess dimethylamine serves both as the nucleophile to displace the halide ions and as a base to neutralize the resulting hydrogen halide byproduct.
A general reaction scheme is as follows:
BCl₃ + 6 (CH₃)₂NH → B(N(CH₃)₂)₃ + 3 (CH₃)₂NH₂Cl
This reaction is typically conducted in an inert, anhydrous solvent to prevent hydrolysis of the reactive boron species.
Experimental Protocol: Synthesis from Boron Tribromide
A detailed and reliable procedure for the synthesis of tris(dimethylamino)borane has been reported in Organic Syntheses.[3] The following protocol is adapted from that procedure.
Materials:
-
Boron tribromide (BBr₃)
-
Dimethylamine ((CH₃)₂NH)
-
Pentane (B18724) (anhydrous)
-
Standard Schlenk line and oven-dried glassware
-
Dry ice/acetone condenser
Procedure:
-
A 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice-cooled reflux condenser connected to a nitrogen line is assembled and flushed with dry nitrogen.[3]
-
The flask is charged with 800 mL of anhydrous pentane and 218 g (4.83 mol) of dimethylamine, and the mixture is cooled to -78 °C using a dry ice/acetone bath.[3]
-
A solution of 202 g (0.806 mol) of boron tribromide in 150 mL of pentane is added dropwise to the stirred dimethylamine solution over 4 hours, maintaining the temperature at -78 °C.[3] A white precipitate of dimethylamine hydrobromide will form.[3]
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours.[3]
-
The precipitate is removed by filtration through a Celite pad on a glass-fritted funnel under a nitrogen atmosphere. The flask and the filter cake are washed three times with 60 mL portions of pentane.[3]
-
The pentane is removed from the filtrate by distillation. The remaining liquid is then distilled under reduced pressure to yield tris(dimethylamino)borane as a colorless liquid.[3] A reported yield for this procedure is 81%.[3]
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis Workflow for Tris(dimethylamino)borane
Characterization
The identity, structure, and purity of the synthesized tris(dimethylamino)borane can be confirmed using a combination of spectroscopic methods and physical property measurements.
Physical Properties
Tris(dimethylamino)borane is a clear, colorless liquid at room temperature.[4] It is sensitive to moisture and should be handled under an inert atmosphere.[3]
| Property | Value |
| Molecular Formula | C₆H₁₈BN₃ |
| Molecular Weight | 143.04 g/mol [5] |
| Melting Point | -16 °C |
| Boiling Point | 147-148 °C (at 760 mmHg) |
| 44-45 °C (at 12 mmHg)[3] | |
| Density | 0.817 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.446 |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the covalent structure of the molecule.
| Technique | Data and Interpretation |
| ¹H NMR | A single, sharp resonance is expected for the 18 equivalent protons of the six methyl groups. In CDCl₃, this peak appears at approximately δ 2.52 ppm.[3] |
| ¹¹B NMR | This technique is highly diagnostic for boron compounds. Tris(dimethylamino)borane exhibits a chemical shift that confirms the three-coordinate nature of the boron atom.[6] |
| ¹³C NMR | A single resonance is expected for the six equivalent methyl carbons. |
| IR Spectroscopy | Key vibrational modes include strong B-N stretching bands and C-H stretching and bending frequencies. A characteristic absorption for the in-plane B-N vibration is observed around 1360 cm⁻¹.[7] |
| Mass Spectrometry (EI) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound.[8] |
Characterization Workflow Diagram
Caption: Figure 2. Spectroscopic Characterization Workflow
Applications
Tris(dimethylamino)borane is a valuable reagent with diverse applications. It is utilized as a reductant and in one-pot oxidative amination reactions.[4][9] It also serves as a precursor for the synthesis of other organoboron compounds, such as tripodal borate (B1201080) ligands, and in materials science for the chemical vapor deposition of boron nitride thin films.[1][7]
References
- 1. Buy Tris(dimethylamino)borane | 4375-83-1 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. TRIS(DIMETHYLAMINO)BORANE | 4375-83-1 [chemicalbook.com]
- 5. tris(dimethylamino)borane [boron.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. Tris(dimethylamino)borane [webbook.nist.gov]
- 9. lookchem.com [lookchem.com]
